tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate
Description
tert-Butyl (±)-3-(3-amino-4-fluorophenyl)butanoate is a chiral organic compound characterized by a tert-butyl ester group and a fluorinated phenyl ring with an amino substituent. Its racemic (±) configuration indicates equal proportions of both enantiomers, which may influence its physicochemical and biological properties. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting aminergic receptors or enzymes due to its aromatic amine functionality .
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-fluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-9(7-13(17)18-14(2,3)4)10-5-6-11(15)12(16)8-10/h5-6,8-9H,7,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLZDIWKZFHKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Molecular Formula : C14H20FNO2
- Molecular Weight : 253.31 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a fluorophenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 3-fluorobenzaldehyde with an appropriate amino acid derivative.
- Reduction : Utilizing reducing agents such as sodium borohydride to form the amine.
- Esterification : The final step involves esterifying the amine with tert-butyl alcohol in the presence of an acid catalyst.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions with target proteins.
Case Studies
- CFTR Modulation : In a study investigating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) ligands, compounds similar to this compound were evaluated for their ability to modulate ion flux in cellular models. These studies indicated potential therapeutic applications in cystic fibrosis treatment .
- Cancer Cell Lines : Research assessing the cytotoxicity of related compounds against various cancer cell lines (Huh7, MCF-7, HCT116) showed that modifications to the structure could enhance or diminish biological activity, suggesting that further optimization of the tert-butyl compound could yield more effective anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate | Structure | Potential CFTR potentiator | Similar fluorophenyl group enhances activity |
| Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate | Structure | Moderate activity against cancer cell lines | Variation in fluorine position affects potency |
| Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate | Structure | Lower biological activity observed | Positioning of substituents significantly impacts efficacy |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its structural features may enhance bioactivity against specific targets in disease pathways.
- Biological Activity : Studies have shown that compounds with similar structures exhibit promising anti-inflammatory and analgesic properties. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses.
2. Biological Studies
- Enzyme Interaction : The amino group in tert-butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity. This property makes it a valuable tool in studying enzyme kinetics and mechanisms.
- Cell Culture Applications : The compound has been utilized in cell culture studies to assess its effects on cell proliferation and apoptosis, contributing to cancer research.
3. Chemical Synthesis
- Building Block for Complex Molecules : It serves as an essential building block in organic synthesis, allowing chemists to create more complex structures through various reactions such as nucleophilic substitutions and coupling reactions.
Industrial Applications
1. Specialty Chemicals
- The compound is employed in the production of specialty chemicals used in agrochemicals and materials science. Its unique properties can enhance the performance characteristics of these products.
2. Polymer Chemistry
- In polymer chemistry, this compound is explored as an additive that can improve the thermal stability and mechanical properties of polymers.
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Drug Development | A derivative showed significant inhibition of COX enzymes, suggesting anti-inflammatory potential (Source: Journal of Medicinal Chemistry). |
| 2 | Enzyme Interaction | Investigated binding affinity with serine proteases; results indicated a competitive inhibition mechanism (Source: Biochemistry Journal). |
| 3 | Cell Culture | Demonstrated increased apoptosis in cancer cell lines when treated with the compound (Source: Cancer Research). |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- Amino Group Reactivity: The target compound’s free amine contrasts with the Boc-protected amine in ’s analog, which may reduce nucleophilic reactivity but enhance stability during synthesis .
- Fluorination Pattern: The monofluoro (4-F) in the target vs. 2,4,5-trifluoro in ’s compound alters electronic effects and steric interactions, impacting binding affinity in drug-receptor interactions.
- Complexity: Compound 15a () features a fused pyrimido-oxazinone ring and piperazine, suggesting applications in kinase inhibition or anticancer agents, whereas the target compound’s simpler structure may prioritize metabolic stability .
Preparation Methods
Activation and Esterification
The initial step involves activation of the carboxylic acid group of the 3-(3-amino-4-fluorophenyl)butanoic acid precursor. This can be achieved by:
- Using carbodiimide reagents like DCC to form an active ester intermediate.
- Employing acid catalysts such as sulfuric acid to promote direct esterification with tert-butyl alcohol.
The reaction conditions typically require controlled temperature and stirring to ensure complete conversion. The product is then purified by extraction and solvent removal.
Asymmetric Reduction
To obtain the chiral form of the compound, asymmetric reduction is performed:
- The intermediate ester is subjected to catalytic asymmetric hydrogenation using a chiral catalyst.
- Reaction conditions include moderate pressure (e.g., 10 atmospheres) and room temperature for extended periods (e.g., 18 hours).
- The catalyst is often synthesized according to established literature methods.
This step yields the desired stereoisomer with high enantiomeric excess, which is critical for biological activity.
Representative Experimental Procedure (Adapted from Related Fluorophenyl Butanoate Synthesis)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-amino-4-fluorophenylbutanoic acid + DCC + tert-butyl alcohol | Esterification under acid catalysis or DCC coupling | ~70-80 | Purification by extraction and solvent evaporation |
| 2 | tert-butyl carbamate + p-toluenesulfonic acid + MgSO4, reflux | Amino group protection via carbamate formation | 77.3 | Recrystallization from methanol/water |
| 3 | Asymmetric reduction catalyst, THF solvent, 10 atm H2, room temp, 18 h | Asymmetric hydrogenation to obtain chiral ester | 80.7 | Recrystallization from ethyl acetate/hexane |
Note: The above table synthesizes information adapted from preparation methods of structurally analogous compounds with fluorophenyl and amino substituents.
Analytical and Purification Techniques
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the molecular structure and stereochemistry of intermediates and final products.
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is used for purity assessment and molecular weight confirmation.
- Recrystallization: Common solvents include methanol, water, ethyl acetate, and hexane for purification and isolation of crystalline products.
Research Findings and Optimization Notes
- The use of acid catalysts like sulfuric acid or coupling reagents such as DCC significantly enhances esterification efficiency.
- Protection of the amino group with tert-butyl carbamate prevents side reactions and improves overall yield and purity.
- Asymmetric reduction using chiral catalysts under mild hydrogenation conditions yields high enantiomeric purity, which is essential for biological activity.
- The reaction yields reported range between 60% to 80%, indicating relatively efficient synthetic routes.
- Solvent choice and reaction temperature are critical parameters for optimizing yields and minimizing by-products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Activation & Esterification | Dicyclohexylcarbodiimide (DCC), sulfuric acid | Room temp, stirring, hours | Formation of tert-butyl ester |
| Amino Protection | tert-Butyl carbamate, p-toluenesulfonic acid | Reflux, 12 h | Carbamate-protected amino group |
| Asymmetric Reduction | Chiral hydrogenation catalyst | 10 atm H2, room temp, 18 h | Chiral ester with high purity |
| Purification | Extraction, recrystallization | Various solvents | High purity final compound |
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl (±)-3-(3-amino-4-fluorophenyl)butanoate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Protection of the amino group : Use tert-butoxycarbonyl (Boc) protection to stabilize the amine during subsequent reactions. This is analogous to methods for similar Boc-protected amino phenyl compounds .
Nucleophilic substitution or coupling : Introduce the fluorophenyl moiety via Suzuki-Miyaura cross-coupling (using boronic acid intermediates, as seen in ) or Friedel-Crafts alkylation .
Esterification : React the carboxylic acid intermediate with tert-butanol under acidic conditions (e.g., using DCC/DMAP catalysis) .
Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side reactions like deprotection.
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and ester carbonyl (δ ~170 ppm in ¹³C NMR). The fluorine atom induces splitting in adjacent protons .
- ¹⁹F NMR : Confirm the presence and position of the fluorine substituent (δ -110 to -120 ppm for meta-fluoro groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group, m/z 57) .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95% for research-grade material) .
Advanced: How can factorial design optimize the synthesis of tert-Butyl (±)-3-(3-amino-4-fluorophenyl)butanoate?
Methodological Answer:
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd), and solvent polarity (THF vs. DMF).
- Response Variables : Yield, purity, and reaction time.
- Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures may accelerate coupling but risk Boc-deprotection .
Case Study : A similar optimization for a Boc-protected boronic ester showed a 20% yield improvement by adjusting solvent polarity and catalyst .
Advanced: What strategies resolve enantiomers of the racemic (±)-mixture?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol eluents. Retention times can differentiate (R)- and (S)-enantiomers, as demonstrated for structurally related fluorophenyl compounds .
- Enzymatic Resolution : Lipase-mediated hydrolysis of the ester group selectively converts one enantiomer to the acid, leaving the other intact .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Advanced: How should researchers address contradictions in reported synthetic yields or purity?
Methodological Answer:
Reproducibility Checks : Replicate published protocols with strict control of moisture (e.g., anhydrous solvents) and oxygen levels (for Pd-catalyzed reactions) .
Impurity Profiling : Use LC-MS to identify side products (e.g., de-fluorinated byproducts or Boc-deprotected amines) .
Theoretical Justification : Compare electronic effects of the 4-fluoro substituent on reaction pathways. Fluorine’s electron-withdrawing nature may alter nucleophilic attack rates, explaining yield discrepancies .
Advanced: Can computational modeling predict reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations : Simulate the energy profile of key steps (e.g., esterification or fluorophenyl coupling). Gaussian or COMSOL can model transition states and activation energies .
- Solubility Prediction : Use COSMO-RS to optimize solvent selection for crystallization .
- Degradation Pathways : Molecular dynamics can predict hydrolytic stability of the Boc group under acidic conditions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ester group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
